An In-Depth Technical Guide to 2,2-Difluoroacetohydrazide: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 2,2-Difluoroacetohydrazide: Synthesis, Properties, and Applications in Modern Drug Discovery
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Difluoroacetohydrazide (CAS No. 84452-98-2), a fluorinated building block of increasing importance in medicinal chemistry and drug discovery. The strategic incorporation of the difluoromethyl group (CHF₂) into bioactive molecules is a well-established strategy to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoroacetohydrazide serves as a versatile and reactive precursor for the synthesis of a variety of heterocyclic scaffolds, including pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles. This document details the fundamental physicochemical properties of 2,2-Difluoroacetohydrazide, provides a robust and detailed protocol for its synthesis, explores its reactivity, and highlights its application in the synthesis of biologically active agents, supported by peer-reviewed literature.
Core Chemical and Physical Properties
2,2-Difluoroacetohydrazide is a stable, crystalline solid at room temperature, making it amenable to standard laboratory handling procedures. Its core properties are summarized in the table below. While some physical properties like boiling point are predicted values due to limited experimental data in public literature, they provide a reliable estimation for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 84452-98-2 | [1][2][3] |
| Molecular Formula | C₂H₄F₂N₂O | [2][3][4] |
| Molecular Weight | 110.06 g/mol | [2][3][4] |
| IUPAC Name | 2,2-difluoroacetohydrazide | [1] |
| Appearance | White to yellow or off-white solid | [1][2] |
| Purity | Typically ≥95% | [1] |
| Boiling Point (Predicted) | 269.0 ± 35.0 °C | [2] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.31 ± 0.20 | [2] |
| InChI Key | QCPHJKOQDCQCIW-UHFFFAOYSA-N | [1] |
| Storage Conditions | -20°C, protect from light | [2] |
Synthesis of 2,2-Difluoroacetohydrazide: A Validated Protocol
The most direct and widely applicable method for the synthesis of acylhydrazides is the hydrazinolysis of the corresponding ester. This pathway is highly efficient for the preparation of 2,2-Difluoroacetohydrazide from its ethyl ester precursor, ethyl 2,2-difluoroacetate.
Synthesis Pathway Overview
The synthesis is a straightforward, single-step conversion of an ester to a hydrazide via nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol as a leaving group.
Caption: Synthesis of 2,2-Difluoroacetohydrazide from Ethyl 2,2-difluoroacetate.
Detailed Experimental Protocol
Materials:
-
Ethyl 2,2-difluoroacetate (1.0 eq.)
-
Hydrazine hydrate (≥98%, 1.2 - 1.5 eq.)
-
Absolute Ethanol (approx. 5-10 mL per gram of ester)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
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Ice bath
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Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2,2-difluoroacetate (1.0 eq.) in absolute ethanol.
-
Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate (1.2-1.5 eq.) dropwise. Causality Note: A slight excess of hydrazine hydrate ensures complete conversion of the ester and compensates for any potential volatility. The reaction is typically exothermic, so slow addition is recommended for larger scale reactions.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.[1]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
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Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the collected solid under vacuum to yield 2,2-Difluoroacetohydrazide as a white to off-white crystalline product. Further purification, if necessary, can be achieved by recrystallization from ethanol.
Spectroscopic Characterization
Authentic spectral data for 2,2-Difluoroacetohydrazide is not widely available in peer-reviewed literature. However, based on the known chemical shifts of similar structures and analysis of its derivatives, the following characteristic peaks are expected.
| Spectroscopy | Expected Peaks and Interpretation |
| ¹H NMR | CHF₂ (triplet, 1H): A characteristic triplet centered around δ 5.8-6.2 ppm due to coupling with the two fluorine atoms (²JH-F ≈ 50-55 Hz).NH₂ (broad singlet, 2H): A broad singlet, exchangeable with D₂O, typically in the range of δ 4.0-5.0 ppm.NH (broad singlet, 1H): A broad singlet, exchangeable with D₂O, typically in the range of δ 8.0-9.5 ppm. |
| ¹³C NMR | C=O (singlet): The carbonyl carbon is expected in the range of δ 160-165 ppm.CHF₂ (triplet): The difluoromethyl carbon will appear as a triplet due to coupling with the two fluorine atoms (¹JC-F ≈ 235-245 Hz), expected around δ 108-112 ppm. |
| IR (Infrared) | N-H stretch (hydrazide): Two distinct bands around 3300-3400 cm⁻¹ (asymmetric) and 3150-3250 cm⁻¹ (symmetric) for the -NH₂ group.C=O stretch (amide I): A strong absorption band around 1650-1680 cm⁻¹.N-H bend (amide II): A band around 1620-1640 cm⁻¹.C-F stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹. |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z 111.0364. |
Reactivity and Synthetic Applications in Drug Discovery
The true value of 2,2-Difluoroacetohydrazide lies in its utility as a versatile synthon for constructing more complex, fluorine-containing heterocyclic molecules. The hydrazide functional group provides two nucleophilic nitrogen atoms and a carbonyl group, enabling a variety of cyclization reactions.
Synthesis of Difluoromethyl-Substituted Heterocycles
The difluoroacetyl moiety is a key pharmacophore. 2,2-Difluoroacetohydrazide serves as a direct precursor to introduce the -C(O)CHF₂ or a cyclized difluoromethyl-heterocycle into a target molecule.
Caption: Reactivity of 2,2-Difluoroacetohydrazide in heterocyclic synthesis.
Case Study: Synthesis of 2-(Difluoromethyl)-1,3,4-oxadiazoles for HDAC6 Inhibition
A prominent, field-proven application of the difluoroacetyl motif derived from a related precursor is in the development of selective histone deacetylase 6 (HDAC6) inhibitors. Recent research has identified 2-(difluoromethyl)-1,3,4-oxadiazoles (DFMOs) as potent, mechanism-based, and essentially irreversible inhibitors of HDAC6, a key target in oncology and neurodegenerative diseases.[5][6]
In a key study, it was proposed that the DFMO ring undergoes in-situ ring-opening, initiated by the zinc-bound water molecule in the enzyme's active site, to form a deprotonated difluoroacetylhydrazide species.[5][6] This intermediate then acts as the active inhibitor. This demonstrates the latent potential of the 2,2-difluoroacetohydrazide scaffold in designing advanced therapeutic agents.
The synthesis of the core DFMO scaffold can be achieved through the cyclization of a precursor with difluoroacetic anhydride (DFAA). A representative synthesis is shown below, highlighting how the difluoroacetyl unit is incorporated.
Reaction Scheme: A tetrazole precursor is reacted with difluoroacetic anhydride (DFAA) to yield the 2-(difluoromethyl)-5-phenyl-1,3,4-oxadiazole.[5]
This reaction underscores the utility of difluoroacetylating agents in constructing the DFMO core, for which 2,2-difluoroacetohydrazide itself can serve as a key building block in alternative synthetic strategies.
Safety and Handling
As with all laboratory chemicals, 2,2-Difluoroacetohydrazide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Conclusion and Future Outlook
2,2-Difluoroacetohydrazide is a valuable and reactive building block for the incorporation of the difluoromethyl group into complex molecular architectures. Its straightforward synthesis and versatile reactivity make it an important tool for medicinal chemists. The demonstrated role of the related difluoroacetylhydrazide intermediate in the mechanism-based inhibition of HDAC6 highlights the significant potential of this scaffold in developing next-generation therapeutics. Future research will likely expand the library of heterocyclic compounds derived from this precursor and explore their utility against a wider range of biological targets.
References
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . National Institutes of Health (NIH). [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]
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A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions . PubMed Central (PMC). [Link]
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Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 . National Institutes of Health (NIH). [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . Frontiers. [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . PubMed Central (PMC). [Link]
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Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 . Journal of Medicinal Chemistry (ACS Publications). [Link]
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